molecular formula C18H16O4 B1671808 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one CAS No. 1031206-36-6

3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one

Cat. No. B1671808
CAS RN: 1031206-36-6
M. Wt: 296.3 g/mol
InChI Key: BZCADTHMZLYKAR-UHFFFAOYSA-N
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Description

The compound “3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one” is a complex organic molecule. It contains a chroman-4-one group, which is a type of heterocyclic compound, and a methoxyphenyl group, which is a type of aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The chroman-4-one group would likely contribute to the compound’s rigidity and planarity, while the methoxyphenyl group could influence its polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The chroman-4-one group could potentially undergo reactions typical of ketones, while the methoxyphenyl group could participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chroman-4-one and methoxyphenyl groups could affect its solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one can be synthesized through various chemical reactions. For example, one study discusses the synthesis of related compounds through reactions under specific conditions, highlighting the structural determination through techniques like NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).

Chemical Properties and Applications

  • Chemical derivatives similar to this compound have been synthesized and characterized for various applications. For instance, derivatives have been synthesized for use in ethylene polymerization, although showing low activity in some cases (Houghton et al., 2008). Additionally, related compounds have shown potential in photodynamic therapy applications for cancer treatment due to their photophysical properties (Pişkin et al., 2020).

Potential for Drug Synthesis

  • While excluding information on drug use and dosage, it is notable that similar compounds have been explored for their potential in synthesizing novel drugs. One study presented a new protocol for synthesizing (E)-3-benzylidenechroman-4-ones, which could be relevant in the synthesis of natural products and potential antifungal agents (Basavaiah & Bakthadoss, 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and synthetic chemistry .

Biochemical Analysis

Biochemical Properties

IMS2186 plays a crucial role in biochemical reactions, particularly in inhibiting angiogenesis and cell proliferation. It interacts with various enzymes, proteins, and biomolecules. For instance, IMS2186 inhibits the production of pro-inflammatory cytokines such as PGE2 and TNF-α . It also inhibits endothelial tube formation and macrophage migration . These interactions highlight the compound’s potential in modulating inflammatory responses and angiogenesis.

Cellular Effects

IMS2186 exerts significant effects on various types of cells and cellular processes. It inhibits the proliferation of human fibroblasts and cancer cells, with IC50 values ranging from 0.3 to 3.0 μM . The compound also reduces endothelial tube formation and macrophage migration . Additionally, IMS2186 decreases the production of pro-inflammatory cytokines, thereby influencing cell signaling pathways and gene expression . These cellular effects underscore the compound’s potential in treating diseases characterized by excessive cell proliferation and inflammation.

Molecular Mechanism

At the molecular level, IMS2186 exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their activity. For example, IMS2186 inhibits the production of pro-inflammatory cytokines by binding to and inhibiting the enzymes responsible for their synthesis . The compound also arrests the cell cycle in the G2/M phase, thereby preventing cell proliferation . These molecular interactions highlight the compound’s potential as an anti-proliferative and anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IMS2186 have been observed to change over time. The compound can be formulated as a suspension for long-lasting release, ensuring sustained therapeutic effects . Studies have shown that IMS2186 remains stable and effective over extended periods, with no significant degradation . Long-term studies in vitro and in vivo have demonstrated the compound’s ability to maintain its anti-proliferative and anti-angiogenic effects over time .

Dosage Effects in Animal Models

The effects of IMS2186 vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis and cell proliferation without causing significant toxicity . At higher doses, IMS2186 may exhibit toxic effects, including ocular toxicity when administered intraocularly . These findings underscore the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

IMS2186 is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound inhibits the production of pro-inflammatory cytokines by interfering with the enzymes responsible for their synthesis . Additionally, IMS2186 affects metabolic flux and metabolite levels, further influencing cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic pathways associated with inflammation and angiogenesis.

Transport and Distribution

IMS2186 is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its distribution within the cellular environment . IMS2186 accumulates in specific tissues, particularly in the eyes, where it exerts its therapeutic effects . These properties ensure the compound’s effective delivery to target tissues.

Subcellular Localization

IMS2186 localizes to specific subcellular compartments, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus and mitochondria . This subcellular localization is crucial for its ability to modulate cellular processes and exert its therapeutic effects.

properties

IUPAC Name

3-[(3-hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-3-5-16-14(7-11)18(20)13(10-22-16)8-12-4-6-17(21-2)15(19)9-12/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCADTHMZLYKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018109
Record name 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1031206-36-6
Record name 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one
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3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one
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3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one
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3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one
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3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one
Reactant of Route 6
3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one

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